5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole
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Overview
Description
5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. The presence of the trifluoromethyl group and the phenyl groups makes this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]-2-furoic acid: Another compound with a trifluoromethyl group, used in similar applications.
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid: Similar structure but with different positioning of the trifluoromethyl group.
Uniqueness
The unique combination of the tetrazole ring and the trifluoromethyl group in 5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole provides it with distinct properties, such as enhanced stability and specific biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)13-8-4-5-11(9-13)10-22-20-14(19-21-22)12-6-2-1-3-7-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEOCGVXFPYJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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